N,1-dimethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
N,1-dimethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a chemical compound with the molecular formula C7H8N2O2 It is known for its unique structure, which includes a pyridazine ring with a carboxamide group at the 3-position and methyl groups at the N and 1 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-dimethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a carboxylic acid or its derivative. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N,1-dimethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, altering its functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid, while reduction could produce N,1-dimethyl-6-hydroxy-1,6-dihydropyridazine-3-carboxamide .
Scientific Research Applications
N,1-dimethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism of action of N,1-dimethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-κB/MAPK pathway, which plays a crucial role in inflammation. By binding to key proteins in this pathway, the compound can reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6 .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
- 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
- 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Uniqueness
N,1-dimethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide stands out due to its specific substitution pattern and the presence of both methyl groups and a carboxamide group. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N,1-dimethyl-6-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-8-7(12)5-3-4-6(11)10(2)9-5/h3-4H,1-2H3,(H,8,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPNZWRYKBMZGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NN(C(=O)C=C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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